エルゴステロールアセテート

説明

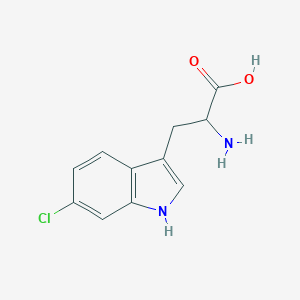

Ergosterol acetate is a compound that has been studied extensively for its many potential applications in scientific research. It is a derivative of the sterol ergosterol, which is found in many organisms, including fungi and plants. Ergosterol acetate is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. It has been used in a variety of laboratory experiments, including those related to the study of cell membranes, enzyme activity, and drug discovery. In

科学的研究の応用

栄養価と薬理作用

エルゴステロールは、食用キノコに一般的に見られる重要なステロールであり、重要な栄養価と薬理作用を持っています . それはプロビタミンであり、紫外線照射下でビタミンD2に変換されます . エルゴステロールの薬理作用は、抗菌、抗酸化、抗菌、抗癌、抗糖尿病、抗神経変性、その他の作用を含め、報告されています .

抗炎症効果

エルゴステロールアセテートを含むフィトステロールは、抗炎症効果を含む幅広い生理作用を示します . ある研究では、エルゴステロール、β-シトステロール、スティグマステロール、カンペステロール、エルゴステロールアセテートの抗炎症効果が、リポ多糖(LPS)誘導RAW264.7マクロファージで調査されました .

細胞膜構造

エルゴステロールアセテートの汎用性は、細胞膜構造を探索する多様な実験室実験で活用されてきました . それは、薬物代謝を研究し、新しい治療法を開発するための貴重なモデル化合物として役立ちます .

酵素活性

エルゴステロールアセテートは、酵素活性を探索する実験室実験で使用されてきました . それは、酵素がどのように機能し、他の化合物と相互作用するかを理解するための貴重なモデルを提供します .

薬物輸送

作用機序

Target of Action

Ergosterol Acetate, a derivative of Ergosterol, primarily targets fungi. Ergosterol is an essential component of the fungal cell membrane and plays a crucial role in fungal growth, development, and stress adaptation . It’s biosynthesis in fungi is a target of antifungal agents, notably azoles .

Mode of Action

It is known that ergosterol, when present in the skin of animals, can be converted into ergocalciferol (vitamin d2) upon exposure to ultraviolet rays . This suggests that Ergosterol Acetate may interact with its targets and induce changes in a similar manner.

Biochemical Pathways

The biosynthesis of Ergosterol involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Pharmacokinetics

The pharmacokinetic characteristics of Ergosterol, from which Ergosterol Acetate is derived, have been determined using a rat model . .

Result of Action

It has been reported that an ergosterol-enriched sub-fraction of the fungus cordyceps militaris exerts neuroprotective effects by attenuating lps-activated no production in bv2 microglial cells .

Action Environment

The action, efficacy, and stability of Ergosterol Acetate can be influenced by various environmental factors. For instance, the conversion of Ergosterol to Vitamin D2 is dependent on exposure to ultraviolet rays . Furthermore, the biosynthesis of Ergosterol is thought to have evolved as a fungal alternative to cholesterol, potentially due to the climatic instabilities encountered by these organisms in their typical ecological niches .

将来の方向性

Ergosterol is not only essential for fungal growth and development but also very important for adaptation to stress in fungi . It is also a direct precursor for steroid drugs . Therefore, understanding ergosterol biosynthesis and its regulation could lead to advancements in the production of steroid drugs and the development of antifungal agents .

生化学分析

Biochemical Properties

Ergosterol Acetate interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Ergosterol Acetate can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and post-translational modification .

Cellular Effects

Ergosterol Acetate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell membrane fluidity and permeability, membrane-bound enzyme activity, and membrane integrity . Ergosterol Acetate also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ergosterol Acetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ergosterol Acetate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Ergosterol Acetate vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Ergosterol Acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

Ergosterol Acetate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

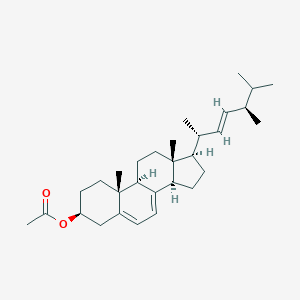

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEVNHYPVVOXPB-RZZBNZQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315706 | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-45-3 | |

| Record name | Ergosterol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。